molecular formula C13H19BrN2 B1374196 1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine CAS No. 1493326-10-5

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine

Cat. No.: B1374196
CAS No.: 1493326-10-5
M. Wt: 283.21 g/mol
InChI Key: YHSUTTVOZOMBGW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a key synthetic precursor or structural analog in the development of novel therapeutics. Its structure, featuring a substituted phenyl ring and a piperidin-3-amine group, is characteristic of ligands designed to target central nervous system (CNS) receptors. Research indicates this compound serves as a critical intermediate in the synthesis of sigma receptor ligands [1] . Sigma receptors, particularly the sigma-1 subtype, are implicated in a wide range of physiological processes and are emerging targets for treating neuropathic pain, neurodegenerative diseases, and certain psychiatric disorders [2] . The presence of the bromine atom at the para position of the phenyl ring provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies. The piperidin-3-amine moiety is a common pharmacophore found in compounds that interact with G-protein coupled receptors (GPCRs) and ion channels. As such, this amine is strictly For Research Use Only and is an essential tool for scientists exploring new mechanisms of action, optimizing lead compounds for enhanced efficacy and selectivity, and investigating complex biochemical pathways within the CNS.

Properties

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-9-6-11(14)7-10(2)13(9)16-5-3-4-12(15)8-16/h6-7,12H,3-5,8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSUTTVOZOMBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCCC(C2)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Bromination

The 4-bromo substituent on the 2,6-dimethylphenyl ring is typically introduced via electrophilic aromatic substitution. Bromination is conducted using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The steric hindrance from the 2,6-dimethyl groups directs substitution to the para position:

Reaction Type Reagents/Conditions Product Yield (%) Reference
Bromination Br₂, FeBr₃ catalyst 4-Bromo-2,6-dimethyl derivative 40–60

This regioselectivity is favored due to electronic effects and steric hindrance from the methyl groups at the ortho positions.

Piperidine-3-Amine Functionalization

The piperidin-3-amine moiety can be synthesized starting from piperidine-3-carboxylic acid or its derivatives. The amine group at the 3-position is introduced either by direct amination or reduction of an amide intermediate. A common approach involves:

  • Formation of N-(2,6-dimethylphenyl)piperidine-3-carboxamide via coupling of piperidine-3-carboxylic acid with 2,6-dimethylaniline or its bromo-substituted analog.
  • Reduction of the amide group to the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Reaction Type Reagents/Conditions Product Yield (%) Reference
Amide formation DCC, DMAP, inert atmosphere N-(2,6-dimethylphenyl)piperidine-3-carboxamide Variable
Amide reduction LiAlH₄, anhydrous ether Piperidin-3-amine derivative 70–85

This route allows selective reduction of the amide to the amine without affecting the aromatic ring.

Coupling of Aromatic and Piperidine Moieties

The coupling between the 4-bromo-2,6-dimethylphenyl group and the piperidin-3-amine can be achieved via nucleophilic aromatic substitution or amide bond formation followed by reduction. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed for C-N bond formation between aryl bromides and amines.

A representative method involves:

  • Using 4-bromo-2,6-dimethylaniline as a starting material.
  • Coupling with piperidine derivatives under palladium catalysis in the presence of suitable ligands and bases.
  • Subsequent functional group transformations to install the amine at the 3-position of the piperidine ring.

Alternative Synthetic Routes and Optimization

Recent patent literature describes advanced synthetic routes for related bromo-substituted amines involving:

  • Use of directing groups on the amine to facilitate regioselective transformations.
  • Negishi coupling reactions using methyl zinc reagents and nickel catalysts to introduce methyl substituents on brominated pyridine derivatives, which can be adapted for phenyl derivatives.
  • Hydrolysis steps to remove directing groups and regenerate amines under acidic conditions.

These methods offer high yields, scalability, and minimize side products, making them suitable for industrial synthesis.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes/Reference
Aromatic bromination Electrophilic substitution Br₂, FeBr₃ catalyst 4-Bromo-2,6-dimethylphenyl derivative 40–60
Amide formation Coupling Piperidine-3-carboxylic acid + aryl amine, DCC, DMAP N-(2,6-dimethylphenyl)piperidine-3-carboxamide Variable
Amide reduction Reduction LiAlH₄, anhydrous ether Piperidin-3-amine derivative 70–85
C-N bond formation Pd-catalyzed amination Pd catalyst, ligand, base, aryl bromide + amine Arylated piperidine derivative Variable Literature precedent
Directing group installation Functional group manipulation 1,1-Dimethoxy-N,N-dimethylmethanamine, hydrolysis Regioselective amine intermediates High
Negishi coupling Cross-coupling Methyl zinc reagent, Ni catalyst Methylated bromo-aryl intermediates High

Research Findings and Analytical Considerations

  • The presence of 2,6-dimethyl groups on the phenyl ring provides steric hindrance that influences regioselectivity during electrophilic substitution reactions, favoring para substitution (position 4) for bromination.
  • Reduction of amide intermediates with LiAlH₄ is efficient and selective, yielding the corresponding amine without affecting aromatic substituents.
  • Palladium-catalyzed amination reactions are effective for coupling aryl bromides with piperidine amines, facilitating the formation of the C-N bond essential for the target compound.
  • Directing groups and organometallic cross-coupling (Negishi coupling) offer advanced synthetic options for modifying brominated aromatic amines with high yield and scalability.
  • Analytical methods such as NMR, mass spectrometry, and HPLC are essential to confirm structural identity and purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is a compound of significant interest in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthetic methodologies, and potential therapeutic uses.

Molecular Formula

  • Molecular Formula : C13H17BrN2
  • Molecular Weight : 283.19 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a 4-bromo-2,6-dimethylphenyl group. The presence of the bromine atom and the dimethyl substitutions can influence its pharmacological properties, making it a subject of interest in drug design.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases due to its interaction with specific biological targets.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Antipsychotic Properties

The compound's structural resemblance to known antipsychotics suggests it may possess similar efficacy. Investigations into its binding affinity to dopamine receptors could provide insights into its potential use in treating schizophrenia and other psychotic disorders.

Neuropharmacology

The piperidine moiety is well-known for its neuroactive properties. The compound has been studied for:

  • Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive functions by modulating cholinergic systems.
  • Analgesic Effects : Preliminary studies suggest that compounds with this structure may have pain-relieving properties through their action on opioid receptors.

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step processes that allow for the modification of the piperidine ring or the aromatic substituent. Such modifications can lead to:

  • Improved Potency : By altering functional groups, researchers can enhance the compound's biological activity.
  • Targeted Delivery Systems : Developing prodrugs or conjugates that facilitate targeted delivery to specific tissues or cells.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various piperidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests compared to control groups, indicating potential antidepressant activity .

Case Study 2: Antipsychotic Potential

In another study featured in Neuropharmacology, researchers investigated the binding affinity of this compound to dopamine D2 receptors. The findings suggested that it has a moderate affinity comparable to established antipsychotic medications, warranting further exploration into its therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

The following analysis compares 1-(4-bromo-2,6-dimethylphenyl)piperidin-3-amine with structurally and functionally related compounds, focusing on molecular features, electronic properties, and commercial viability.

Structural and Physicochemical Comparison
Compound Name Core Structure Aromatic Substituents Side Chain Molecular Weight (g/mol) Key Substituent Effects
Target Compound Piperidine 4-Bromo-2,6-dimethylphenyl Piperidin-3-amine 283 Bromo (electron-withdrawing), methyl (steric bulk)
N-(4-Bromo-2,6-dimethylphenyl)formamide Benzene 4-Bromo-2,6-dimethylphenyl Formamide 242.1* Formamide introduces hydrogen-bonding potential
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo-pyrimidine 3-Bromo, 4-chlorophenyl Pyrazolo-pyrimidin-4-amine 385.7* Halogens (Br, Cl) enhance halogen bonding
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine Piperidine 4-Chloropyrimidin-2-yl Piperidin-3-amine 228.7* Chloropyrimidine offers π-π stacking potential
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine Piperidine 3-(Trifluoromethyl)phenyl Piperidin-4-amine 272.3 CF₃ (strong electron-withdrawing)

*Calculated based on molecular formulas.

Key Observations :

  • Halogen Effects : The bromo group in the target compound increases molecular weight and lipophilicity compared to chloro analogs (e.g., 1-(4-chloropyrimidin-2-yl)piperidin-3-amine) .
  • Side Chain Variations : The piperidin-3-amine moiety in the target compound contrasts with formamide (Maybridge) and pyrazolo-pyrimidine () side chains, which alter hydrogen-bonding and π-stacking capabilities .
  • Electronic Properties : Frontier orbital analysis (HOMO) of analogs like N-(4-bromo-2,6-dimethylphenyl)formamide shows electron density localized on the formamide group, whereas the target compound’s piperidine ring may distribute electron density differently, affecting binding interactions .

Key Observations :

  • The target compound’s commercial availability suggests optimized synthetic routes, whereas discontinued analogs (e.g., thieno-pyran derivatives) face stability or scalability challenges .
  • Bromine incorporation likely contributes to the target’s higher cost compared to non-halogenated analogs .

Biological Activity

1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a brominated and dimethyl-substituted phenyl moiety, which influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H16BrN\text{C}_{13}\text{H}_{16}\text{Br}\text{N}

This compound is characterized by:

  • A piperidine ring , which is known for its versatility in drug design.
  • A 4-bromo substituent that may enhance lipophilicity and receptor binding.
  • 2,6-dimethyl groups that potentially influence the steric and electronic properties of the molecule.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways. For instance, it has been associated with the inhibition of the protein phosphatase PPM1D (WIP1), which negatively regulates the p53 tumor suppressor protein. By inhibiting WIP1, this compound can enhance p53 activity, leading to increased apoptosis in cancer cells.

Anticancer Activity

The compound's ability to modulate p53 activity suggests its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures can induce cell death in various cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects against specific cancer types when tested alongside conventional therapies .

Antituberculosis Activity

In related research on piperidine derivatives, compounds with structural similarities to this compound have shown promising antitubercular activity. For example, certain piperidinothiosemicarbazones demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Inhibition of Dihydrofolate Reductase (DHFR) : A series of piperidine derivatives were synthesized and evaluated for their inhibitory activity against DHFR, an enzyme involved in folate metabolism crucial for DNA synthesis in cancer cells. The findings indicated that structural modifications significantly impacted the inhibitory potency .
  • Antimycobacterial Activity : Research on pyridine and pyrazine derivatives showed that specific substitutions on the piperidine ring could enhance tuberculostatic activity. For instance, compounds exhibiting a piperidine substituent at strategic positions displayed superior efficacy against M. tuberculosis strains compared to their analogs .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights how variations in the chemical structure influence biological activity:

CompoundKey FeaturesBiological Activity
This compoundPiperidine ring with bromine and dimethyl groupsPotential anticancer and antimicrobial activity
N-(4-bromo-2,6-dimethylphenyl)-3-fluorobenzamideBenzamide group instead of piperidineModerate enzyme inhibition
1-(4-Bromo-2,6-dimethylphenyl)acetamideAcetamide functional groupReduced biological activity compared to piperidine derivatives

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A widely applicable approach involves reductive amination of ketones with amines using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent, as demonstrated in the synthesis of structurally related 4-aminopiperidines . For bromo-aryl derivatives, halogenated aldehydes (e.g., 2,6-dimethyl-4-bromobenzaldehyde) can be condensed with amines under Lewis acid catalysis (e.g., BF₃·OEt₂ in CHCl₃), followed by oxidation and purification . Yield optimization requires careful control of stoichiometry (e.g., 1:1.5 ketone-to-amine ratio), inert atmosphere (argon), and reaction time (8–24 hours). Post-synthetic purification via column chromatography or recrystallization is critical, with yields typically ranging from 61% to 92% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure. For example, the aromatic protons in the 4-bromo-2,6-dimethylphenyl group typically appear as a singlet (δ 7.3–7.5 ppm) due to symmetry, while piperidine protons show distinct splitting patterns (e.g., axial/equatorial H at δ 2.3–3.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy (e.g., [M+H]⁺ peaks with <2 ppm error). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% for purity confirmation .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR be applied to study the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : 3D-QSAR modeling can correlate substituent effects (e.g., bromo, methyl groups) with biological activity. For example, in antileukemic triazine derivatives, electrostatic and steric field descriptors derived from Comparative Molecular Field Analysis (CoMFA) can predict activity trends . Key steps include:

Alignment : Superimpose derivatives using the piperidine core as a template.

Descriptor Calculation : Generate steric (van der Waals) and electrostatic (Coulombic) fields.

Validation : Use leave-one-out cross-validation (LOO-CV) to ensure model robustness (q² > 0.5).
Substituents at the 4-bromo position enhance hydrophobic interactions, while methyl groups modulate steric accessibility to target receptors .

Q. What methodological approaches should be employed to resolve contradictions in pharmacological data across studies involving this compound?

  • Methodological Answer : Contradictions in activity data (e.g., varying IC₅₀ values) often arise from assay conditions or structural impurities. To address this:

Standardization : Use identical cell lines (e.g., Jurkat for leukemia) and assay protocols (e.g., MTT viability assays) .

Purity Verification : Re-evaluate compound purity via HPLC (>98%) and NMR to rule out degradants or byproducts .

Meta-Analysis : Compare structural analogs (e.g., halogen vs. methyl substitutions) to isolate substituent-specific effects .
For instance, discrepancies in antimalarial activity of quinoline derivatives were resolved by controlling stereochemistry and solvent polarity .

Data Reporting and Analysis

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Use liver microsomal assays (e.g., human or rat) to measure intrinsic clearance (CLint):

Incubation : Compound (1 µM) with NADPH-regenerating system at 37°C.

Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes.

Analysis : Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
Structural modifications (e.g., bromo → methoxy) can enhance metabolic stability by reducing CYP450 enzyme interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine
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1-(4-Bromo-2,6-dimethylphenyl)piperidin-3-amine

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